molecular formula C19H12BrN3O3S2 B11140055 2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140055
M. Wt: 474.4 g/mol
InChI Key: UWBKQBZVXZNVDP-UVTDQMKNSA-N
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Description

2-(4-Bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. This structure is characterized by:

Such hybrid structures are often explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, owing to their ability to interact with diverse biological targets .

Properties

Molecular Formula

C19H12BrN3O3S2

Molecular Weight

474.4 g/mol

IUPAC Name

(5Z)-5-[[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H12BrN3O3S2/c1-22-18(25)14(28-19(22)27)10-13-16(26-12-7-5-11(20)6-8-12)21-15-4-2-3-9-23(15)17(13)24/h2-10H,1H3/b14-10-

InChI Key

UWBKQBZVXZNVDP-UVTDQMKNSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)SC1=S

Origin of Product

United States

Preparation Methods

Core Pyrido[1,2-a]pyrimidin-4-one Formation

The synthesis begins with constructing the pyrido[1,2-a]pyrimidin-4-one backbone. A widely adopted method involves the cyclization of 2-aminopyridine derivatives with β-oxo esters or alkynoates. For example, 2-aminopyridine reacts with ethyl acetoacetate in ethylene glycol (EG) under catalyst-free conditions at 100°C for 4 hours, yielding the pyrido-pyrimidinone core in 85% isolated yield. This green chemistry approach avoids toxic catalysts and leverages EG’s dual role as solvent and promoter due to its high boiling point and hygroscopicity.

Key Reaction:

2-Aminopyridine+Ethyl acetoacetateEG, 100°CPyrido[1,2-a]pyrimidin-4-one[4]\text{2-Aminopyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{EG, 100°C}} \text{Pyrido[1,2-a]pyrimidin-4-one} \quad

Bromophenoxy Substitution

The bromophenoxy group is introduced via nucleophilic aromatic substitution. Treating the intermediate with 4-bromophenol and potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours achieves substitution at the 2-position of the pyrido-pyrimidinone. Halogenated derivatives are optimized using thermal cyclization and decarboxylation techniques.

Key Reaction:

Thiazolidinone Intermediate+4-BromophenolK₂CO₃, DMFTarget Compound[5]\text{Thiazolidinone Intermediate} + \text{4-Bromophenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Ethylene glycol enhances cyclization efficiency (85% yield) compared to toluene (30%).

  • Polar aprotic solvents (e.g., DMF, DMSO) improve substitution reactions due to high dielectric constants.

  • Catalyst-free conditions reduce costs and simplify purification.

Temperature and Time Dependence

StepOptimal TemperatureTimeYield
Cyclization100°C4 h85%
Thiazolidinone formation70°C6 h78%
Bromophenoxy coupling120°C12 h65%

Purification Techniques

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray analysis.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms regiochemistry of the Z-configuration thiazolidinone (δ 7.2–7.8 ppm for aromatic protons).

  • IR Spectroscopy : Detects carbonyl (C=O, 1700 cm⁻¹) and thione (C=S, 1250 cm⁻¹) stretches.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds validates planar geometry and hydrogen-bonding networks. For example, the dihedral angle between pyrido-pyrimidinone and thiazolidinone rings is 12.5°, indicating minimal steric strain.

Industrial Scalability and Environmental Impact

Continuous Flow Synthesis

Scaling the cyclization step in flow reactors reduces reaction time to 1 hour and improves yield to 90%.

Waste Mitigation

  • Solvent Recovery : EG is recycled via distillation, reducing waste by 70%.

  • Catalyst-Free Protocols : Eliminate heavy metal contamination .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that this compound may possess significant biological activities, which are essential for its applications in drug development:

Antimicrobial Activity

Studies have shown that derivatives of thiazolidine compounds exhibit antimicrobial properties. The presence of the thiazolidine ring in this compound suggests potential efficacy against various bacterial strains. For example, related thiazolidine derivatives have demonstrated varying degrees of antimicrobial activity depending on the substituents attached to the benzene ring .

Anticancer Potential

The pyrido[1,2-a]pyrimidin-4-one scaffold is known for its anticancer properties. Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression .

Synthesis and Characterization

The synthesis of 2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions that include bromination, condensation reactions with thiocarbonyl compounds, and subsequent purification processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in medicinal chemistry:

  • Synthesis and Biological Evaluation : A study published in Molecules detailed the synthesis of novel substituted pyrido[1,2-a]pyrimidines and their biological evaluation against various pathogens, indicating a promising direction for further research into this compound's efficacy .
  • Antimicrobial Screening : Research focusing on thiazolidine derivatives highlighted their antimicrobial activity against clinical strains, paving the way for developing new antibiotics based on similar structures .
  • Anticancer Studies : Investigations into related pyrido[1,2-a]pyrimidine compounds have shown significant cytotoxic effects on cancer cell lines, suggesting that modifications to the structure could enhance therapeutic effects .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related derivatives.

Structural Analogues
Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Key Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2-(4-Bromophenoxy), 3-[(Z)-(3-methyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)] Bromine enhances lipophilicity; thioxo-thiazolidinone adds redox activity .
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-(Ethylamino), 3-[(Z)-(3-allyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)] Allyl group increases steric bulk; ethylamino improves solubility .
3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene derivative Pyrido[1,2-a]pyrimidin-4-one 9-Methyl, 2-{[2-(4-morpholinyl)ethyl]amino}, 3-[(Z)-(3-benzyl-4-oxo-2-thioxo)] Benzyl and morpholinyl groups enhance CNS penetration .
4-(4-Piperidinophenyl)-2-thioxo-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one 4-Piperidinophenyl, 2-thioxo Chromene fusion increases planarity; piperidine improves bioavailability .

Key Differences :

  • The 4-bromophenoxy substituent requires careful regioselective installation compared to simpler alkyl/aryl groups in analogues .
Pharmacological Activities
Table 2: Reported Bioactivities of Analogues
Compound Class Biological Activity Mechanism/IC50 (if reported) Reference
Thiazolidin-4-one derivatives Antimicrobial, Antioxidant ROS scavenging; membrane disruption
Chromeno-pyrimidinones Anticancer Topoisomerase II inhibition (IC50 ~5 µM)
Pyrido-pyrimidinones Kinase inhibition EGFR inhibition (IC50 <100 nM)

The target compound’s bromophenoxy group may enhance DNA intercalation or protein binding compared to non-halogenated analogues. The thioxo-thiazolidinone moiety could confer redox-modulating activity, as seen in structurally related antioxidants .

Physicochemical Properties
  • Lipophilicity: The 4-bromophenoxy group increases logP compared to ethylamino or morpholinyl substituents in analogues .
  • Solubility: Lower aqueous solubility than piperidine-containing chromeno-pyrimidinones due to reduced basicity .
  • Stability: The thioxo group may render the compound prone to oxidation under physiological conditions, unlike oxo-thiazolidinones .

Biological Activity

The compound 2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule notable for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Basic Information

  • Molecular Formula : C19H12BrN3O3S2
  • Molecular Weight : 474.35 g/mol
  • CAS Number : 799769-07-6
  • Predicted Boiling Point : 484.2 ± 55.0 °C
  • Predicted Density : 1.65 ± 0.1 g/cm³
  • Acidity Constant (pKa) : -0.85 ± 0.70

Structural Features

The compound integrates several functional groups:

  • A bromophenyl moiety
  • A thiazolidinone structure
  • A pyrido-pyrimidine core

These features contribute to its unique reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone and pyrimidine moieties exhibit various biological activities, including significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the thiazolidinone component may enhance antibacterial activity .

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of related thiazolidinone compounds against multiple bacterial strains. The results indicated that modifications in the thiazolidinone ring significantly influenced activity:

CompoundStructure FeaturesMinimum Inhibitory Concentration (MIC)Activity
Compound 4fThiazolidinone with specific substituents31.25 µg/ml against C. glabrataHigh
Compound 4bContains dichlorobenzylidene62.5 µg/ml against K. pneumoniaeModerate
Compound 4cHydroxybenzylidene derivative<31.25 µg/ml against E. coliVery High

These findings highlight the importance of structural modifications in enhancing antimicrobial potency.

Anticancer Potential

The pyrido-pyrimidine core of the compound suggests potential anticancer activity, as similar compounds have shown effectiveness in inhibiting cancer cell proliferation. For example, studies on pyrido-pyrimidine derivatives have demonstrated cytotoxic effects on various cancer cell lines .

Example of Anticancer Activity

In one study, a related compound was tested against breast cancer cell lines MCF-7 and T47-D, resulting in significant cytotoxicity:

Cell LineIC50 (µM)Activity Level
MCF-710High
T47-D15Moderate

This suggests that the compound may possess similar anticancer properties warranting further investigation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of these compounds:

  • Thiazolidinone Ring : Essential for antibacterial properties.
  • Pyrido-Pyrimidine Core : Associated with anticancer activity.
  • Bromophenyl Group : Enhances overall reactivity and may contribute to antimicrobial efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of structural analogs reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
Thiazolidinone DerivativesThiazolidine ringAntibacterial
Pyrido-Pyrimidine AnaloguesPyrido-pyrimidine coreAnticancer
Bromophenyl DerivativesBromophenyl groupAntimicrobial

This multifaceted approach could lead to novel mechanisms of action not observed in other similar compounds .

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Answer:
Yield optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates. Ethanol is preferred for its balance of polarity and low toxicity .
  • Catalyst/Additives : Acidic conditions (e.g., acetic acid) promote imine formation in analogous heterocyclic syntheses .
  • Reaction Time : Monitor via TLC or NMR to prevent over-oxidation or side reactions. For example, hypochlorite-mediated cyclization requires precise timing (3–24 hours) to avoid decomposition .
  • Workup : Use vacuum filtration and sequential washing (water, methanol) to isolate pure precipitates .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and thiocarbonyl (C=S) carbons (δ ~180 ppm). The Z-configuration of the thiazolidinone methylidene group can be inferred from coupling patterns and NOE correlations .
  • FTIR : Confirm thioxo (C=S) stretches at ~1200–1250 cm⁻¹ and carbonyl (C=O) bands at ~1650–1700 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Basic: How should researchers purify this compound to minimize impurities?

Answer:

  • Recrystallization : Use mixed solvents (e.g., DCM/methanol) to exploit differential solubility.
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity for biological assays .

Advanced: How can the Z-configuration of the thiazolidinone methylidene group be confirmed experimentally?

Answer:

  • X-ray Crystallography : Resolve the spatial arrangement of the substituents. For example, analogous thiazolidinone derivatives show bond angles and torsion angles consistent with Z-configuration .
  • NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent aromatic protons, distinguishing Z from E isomers .

Advanced: What computational methods predict the compound’s reactivity or stability?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict hydrolysis susceptibility .

Advanced: How to design assays for evaluating its biological activity?

Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Validate selectivity via non-cancerous cell lines (e.g., HEK-293) .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Answer:

  • Modular Synthesis : Vary substituents (e.g., bromophenoxy → chlorophenoxy) and assess impact on bioactivity .
  • QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. Partial least squares (PLS) regression identifies key contributors .

Advanced: What strategies stabilize this compound under physiological conditions?

Answer:

  • pH Stability Tests : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Thioxo groups may hydrolyze in alkaline conditions, requiring formulation adjustments .
  • Lyophilization : Improve shelf-life by removing water, preventing hydrolysis .

Advanced: How to study interactions with biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., bacterial dihydrofolate reductase). Validate with mutagenesis studies .
  • SPR Spectroscopy : Measure real-time binding kinetics (ka/kd) to immobilized targets .

Advanced: How to compare this compound with structural analogs?

Answer:

  • Thermal Analysis : DSC/TGA to compare melting points and thermal stability. Higher melting points correlate with crystallinity and purity .
  • Biological Potency : Parallel testing in standardized assays (e.g., MIC, IC50) identifies superior analogs. Include statistical analysis (ANOVA) to confirm significance .

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